molecular formula C21H26N4O4 B2520634 1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione CAS No. 872855-25-9

1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione

Cat. No.: B2520634
CAS No.: 872855-25-9
M. Wt: 398.463
InChI Key: JJGJAIXZQCMZSY-UHFFFAOYSA-N
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Description

1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule features a 1,2-diketone core scaffold, a structure known to impart diverse reactivity and is flanked by two nitrogen-containing heterocycles—a methylpiperazine and a morpholine ring—connected via a carbonylmethyl linker to an indole system. The presence of these privileged structures suggests potential for a wide range of biological interactions. Compounds incorporating morpholine and piperazine subunits are frequently explored for their pharmacokinetic properties and their ability to interact with various enzymatic targets. The primary research applications for this compound are anticipated to be in the areas of early-stage drug discovery and chemical biology. It serves as a key intermediate or a lead compound for the development of novel therapeutic agents. Researchers may utilize it in high-throughput screening assays to identify new biological targets or to study structure-activity relationships (SAR). Its complex structure also makes it a valuable candidate for profiling against kinase panels or other target classes where such heterocycles are commonly found. Furthermore, the 1,2-dicarbonyl motif can be investigated for its potential covalent binding capabilities with nucleophilic residues, such as cysteine, in target proteins, a mechanism employed by several known bioactive molecules . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-22-6-8-24(9-7-22)21(28)20(27)17-14-25(18-5-3-2-4-16(17)18)15-19(26)23-10-12-29-13-11-23/h2-5,14H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGJAIXZQCMZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione typically involves multi-step organic reactionsThe final step involves the formation of the ethane-1,2-dione moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ primarily in substituents on the piperazine ring, indole modifications, and side-chain variations. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity
Target Compound C₂₆H₂₈N₄O₄ 460.5 g/mol 4-Methylpiperazine, morpholine-2-oxoethyl, unsubstituted indole Likely kinase/p97 ATPase inhibition (inferred from analogues)
1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione (CAS 872855-30-6) C₂₆H₂₇ClN₄O₄ 495.0 g/mol 2-Chlorophenyl-piperazine, morpholine-2-oxoethyl Enhanced binding affinity (electron-withdrawing Cl may improve target interaction)
1-(4-Phenylpiperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione (CAS 872855-27-1) C₂₆H₂₈N₄O₄ 460.5 g/mol Phenyl-piperazine, morpholine-2-oxoethyl Reduced solubility vs. methylpiperazine; potential CNS activity
1-Morpholin-4-yl-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione (CAS 102003-06-5) C₂₀H₁₇N₃O₃ 347.4 g/mol Morpholine, phenyl-indole (no piperazine) Lower molecular weight; limited target versatility due to absence of piperazine

Functional Group Impact on Bioactivity

  • Piperazine Substituents : The 4-methyl group in the target compound likely improves metabolic stability compared to phenyl or chlorophenyl analogues, which may exhibit higher lipophilicity and slower clearance .
  • Morpholine-2-Oxoethyl Side Chain : This group enhances solubility and may facilitate interactions with polar residues in ATP-binding pockets, as seen in kinase inhibitors .

Pharmacokinetic and Thermodynamic Properties

  • Solubility : The target compound’s 4-methylpiperazine and morpholine groups likely confer better aqueous solubility than phenyl- or chlorophenyl-substituted analogues .
  • Thermal Stability : Piperazine derivatives with electron-withdrawing groups (e.g., Cl in CAS 872855-30-6) exhibit higher melting points and thermal stability, as observed in related pyrrolopyridinediones .

Biological Activity

The compound 1-(4-methylpiperazin-1-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione, often referred to in research as a potential therapeutic agent, has garnered attention for its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular structure of the compound includes a piperazine ring and an indole moiety, which are known for their biological significance. The presence of morpholine enhances its interaction with various biological targets. The compound's chemical formula is C₁₈H₂₃N₃O₃.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various signaling pathways.

Key Mechanisms:

  • Inhibition of Kinases : Preliminary studies indicate that the compound may inhibit certain kinases involved in cancer proliferation, particularly those linked to the MAPK and JAK/STAT pathways.
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against both bacterial and fungal strains, suggesting it could be developed into a therapeutic agent for infectious diseases.

Anticancer Activity

Recent research has demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)<10Induction of apoptosis
MCF7 (Breast)5Inhibition of cell cycle
HeLa (Cervical)7Disruption of mitochondrial function

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Effects : A study conducted on A549 lung cancer cells revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests a promising role in cancer therapy.
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of MRSA strains, indicating its potential as an alternative treatment option in antibiotic-resistant infections.

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